

Application Notes: The CENTA Protocol for β -Lactamase Kinetic Studies

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Compound of Interest

Compound Name:	Centa
CAS No.:	9073-60-3
Cat. No.:	B3026497

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Introduction

The **CENTA** protocol utilizes **CENTA**, a chromogenic cephalosporin, as a substrate for the kinetic analysis of β -lactamase enzymes.^{[1][2][3]} β -lactamases are a primary mechanism of bacterial resistance to β -lactam antibiotics. Understanding their enzymatic activity is crucial for the development of new antibiotics and β -lactamase inhibitors. The **CENTA** assay provides a direct, spectrophotometric method for measuring the rate of β -lactamase-catalyzed hydrolysis.

Principle of the Assay

The core of the protocol lies in the enzymatic hydrolysis of the β -lactam ring within the **CENTA** molecule by a β -lactamase. This cleavage event induces a structural rearrangement in the molecule, resulting in a distinct color change from light yellow to chrome yellow.^{[4][5]} This change in color is accompanied by an increase in absorbance at 405 nm, which can be monitored over time using a spectrophotometer. The rate of this absorbance change is directly proportional to the β -lactamase activity, allowing for the determination of key kinetic parameters.^{[1][4]}

Advantages of the **CENTA** Protocol

- **Aqueous Solubility:** Unlike other chromogenic substrates like nitrocefin, which require organic solvents for stock solutions, **CENTA** is highly soluble in aqueous buffers.[1][6] This simplifies assay preparation and avoids potential solvent-induced artifacts.
- **Convenience:** The protocol is straightforward and can be readily adapted for high-throughput screening (HTS) of potential β -lactamase inhibitors.[1][7]
- **Broad Utility:** **CENTA** is a substrate for a wide variety of β -lactamases across different classes, making it a versatile tool for antibiotic resistance research.[1][8]

Limitations

While effective for in-vitro kinetic studies, **CENTA** is generally not suitable for the direct detection of β -lactamase-producing bacterial colonies on agar plates.[1][2][3]

Data Presentation

Quantitative data derived from kinetic studies using the **CENTA** protocol are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of **CENTA**

Parameter	Value	Reference
Appearance	Light yellow powder	[5]
Hydrolyzed Product Color	Chrome yellow	[4][5]
Wavelength (Intact)	~340-346 nm	[1][5]
Wavelength (Hydrolyzed)	~405 nm	[1][4][5]
Molar Extinction Coefficient ($\Delta\epsilon$) at 405 nm	+6,400 M ⁻¹ cm ⁻¹	[1]
Solubility	Highly soluble in aqueous buffers	[1][6]

Table 2: Kinetic Parameters of Representative β -Lactamases with **CENTA** Substrate

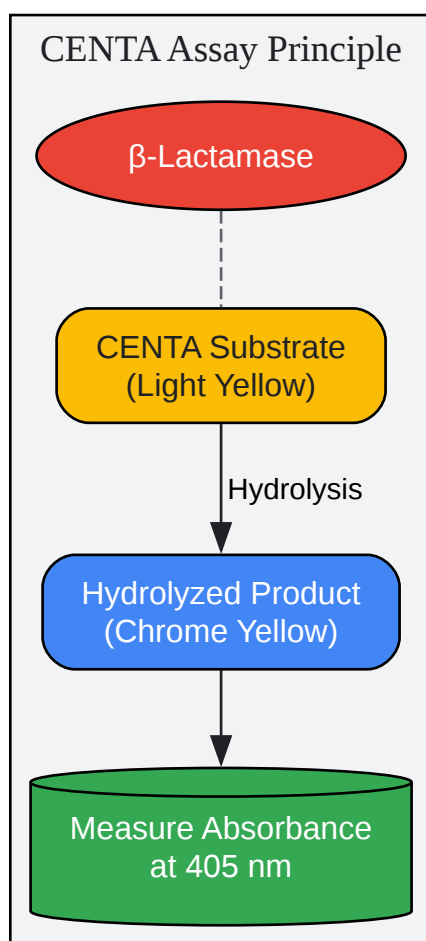
Enzyme Class	Enzyme	K _m (μ M)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Class A	TEM-1	55	600	1.1 x 10 ⁷
	SHV-1	4	6.2 x 10 ⁶	
	Sme-1	110	9.1 x 10 ⁶	
Class B	BclI	6,000	NH	NH
	IMP-1	400	5.0 x 10 ⁵	
	CfiA	40	1.7 x 10 ⁵	
	VIM-1	14	3.2 x 10 ⁵	
Class C	E. cloacae 908R	200	3,000	1.5 x 10 ⁷
	P. aeruginosa	1,000	1.5 x 10 ⁶	
Class D	OXA-10	14	1,000	7.1 x 10 ⁷
	OXA-2	4.8	2.0 x 10 ⁷	

Data adapted from Bebrone et al. (2001). NH: Not Hyperbolic.[1][8]

Experimental Protocols & Visualizations

Principle of the **CENTA** Assay

The fundamental process involves the enzymatic cleavage of **CENTA**, leading to a detectable colorimetric signal.



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Caption: Enzymatic hydrolysis of **CENTA** by β -lactamase produces a colored product.

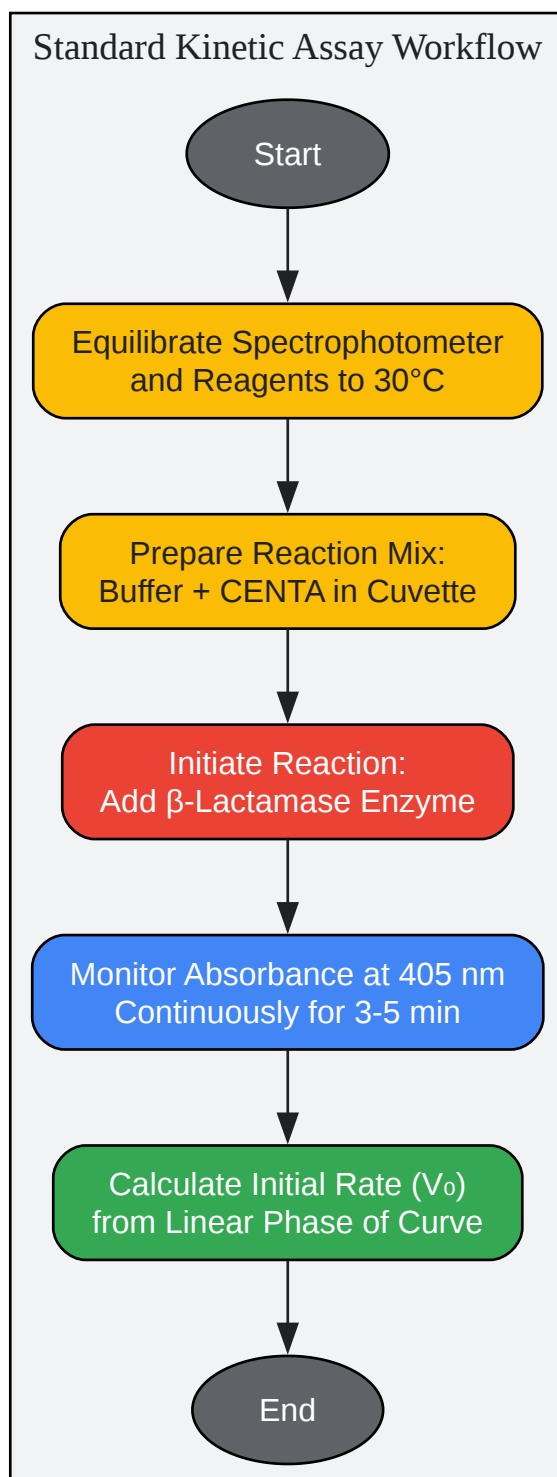
Protocol 1: Preparation of Reagents

- Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0. For metallo- β -lactamases (Class B), supplement the buffer with 100 μ M ZnSO₄.^[1] Store at 4°C.
- **CENTA** Stock Solution: Due to its high aqueous solubility, **CENTA** can be dissolved directly in the assay buffer.^[1]
 - Weigh the required amount of **CENTA** powder.
 - Dissolve in assay buffer to create a concentrated stock solution (e.g., 10 mM).

- Protect the solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Enzyme Solution: Prepare a stock solution of purified β -lactamase in assay buffer. The final concentration used in the assay will depend on the enzyme's specific activity. Store as recommended for the specific enzyme, typically at -80°C.

Protocol 2: Standard β -Lactamase Kinetic Assay

This protocol details the measurement of β -lactamase activity at a single substrate concentration.



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Caption: Workflow for measuring β -lactamase activity using the **CENTA** protocol.

Methodology:

- Set a spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to 30°C.[1]
- In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the desired concentration of **CENTA** (e.g., 100 μM). The total volume is typically 500 μL or 1 mL.
- Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
- To initiate the reaction, add a small volume of the β -lactamase enzyme solution and mix quickly but gently.
- Immediately begin recording the absorbance at 405 nm continuously for a set period (e.g., 3-5 minutes).
- The initial reaction velocity (V_0) is determined from the slope of the linear portion of the absorbance vs. time plot.
- Convert the rate from absorbance units/min to M/s using the Beer-Lambert law ($V_0 = \text{slope} / \Delta\epsilon$), where $\Delta\epsilon$ is 6,400 $\text{M}^{-1}\text{cm}^{-1}$ and the path length is typically 1 cm.[1]

Protocol 3: Determination of K_m and k_{cat}

This protocol is an extension of the standard assay, designed to determine the Michaelis-Menten kinetic parameters.

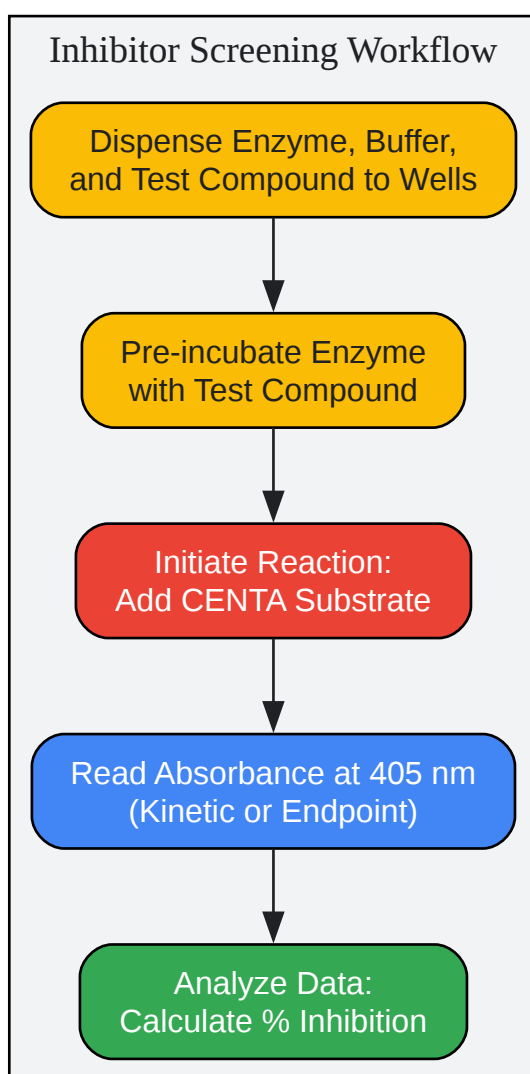
Methodology:

- Perform the standard kinetic assay (Protocol 2) using a range of **CENTA** concentrations, typically spanning from 0.1 x K_m to 10 x K_m .
- For each **CENTA** concentration, calculate the initial reaction velocity (V_0).
- Plot the initial velocities (V_0) against the corresponding **CENTA** concentrations ($[S]$).
- Fit the resulting data to the Michaelis-Menten equation ($V_0 = (V_{max} * [S]) / (K_m + [S])$) using non-linear regression software to determine the values for K_m and V_{max} .[1]

- Calculate the catalytic constant, k_{cat} , using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the total enzyme concentration in the assay.

Protocol 4: High-Throughput Screening (HTS) for Inhibitors

The **CENTA** protocol is well-suited for identifying and characterizing β -lactamase inhibitors in a multi-well plate format.



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Caption: General workflow for screening β -lactamase inhibitors using **CENTA**.

Methodology:

- In a 96- or 384-well plate, add the assay buffer, β -lactamase enzyme, and the test compound (or vehicle control).
- Allow the enzyme and test compound to pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.
- Initiate the reaction by adding a concentrated solution of **CENTA** to all wells simultaneously using a multi-channel pipette or automated dispenser.
- Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).
- Calculate the percent inhibition for each compound relative to the vehicle control. Promising hits can be further characterized by determining their IC₅₀ values and mechanism of inhibition.

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- To cite this document: BenchChem. [Application Notes: The CENTA Protocol for β -Lactamase Kinetic Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026497/docs#application-notes-the-centa-protocol-for-lactamase-kinetic-studies>]

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